molecular formula C23H23NO B291786 N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No. B291786
M. Wt: 329.4 g/mol
InChI Key: MDSVPENSZXVARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BP4, is a synthetic compound that belongs to the family of cannabinoids. BP4 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. The CB2 receptor is involved in the regulation of immune function and inflammation, making it a promising target for the development of novel therapeutics for a range of diseases.

Mechanism of Action

N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide exerts its effects through the activation of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a range of cellular responses, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the modulation of pain perception.
Biochemical and Physiological Effects:
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the modulation of pain perception. In addition, N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have antioxidant properties, protecting cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments include its high potency and selectivity for the CB2 receptor, allowing for precise and specific modulation of immune function and inflammation. However, the limitations of using N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments include its limited solubility in aqueous solutions, requiring the use of organic solvents for administration.

Future Directions

For the study of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide include the development of novel formulations and delivery methods to improve its solubility and bioavailability, as well as the investigation of its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the precise mechanisms of action of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide and its effects on immune function and inflammation.

Synthesis Methods

N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-N-butylphenylcarboxamide with 1,1'-biphenyl-4-boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C23H23NO/c1-2-3-7-18-10-16-22(17-11-18)24-23(25)21-14-12-20(13-15-21)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,24,25)

InChI Key

MDSVPENSZXVARD-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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